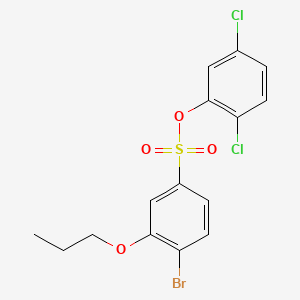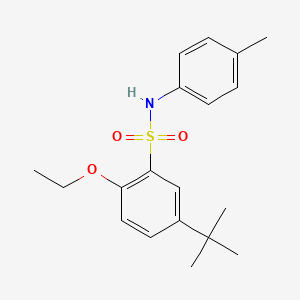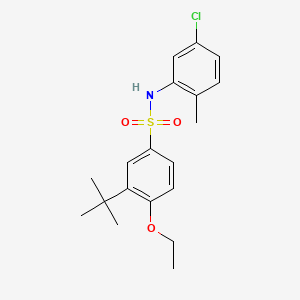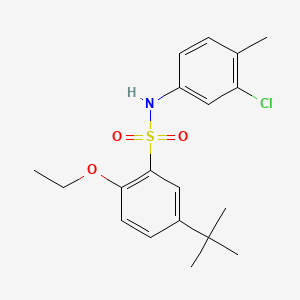
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide, also known as DCMS, is a chemical compound that has been widely used in scientific research. DCMS is a sulfonamide derivative that has been used as a reagent in the synthesis of various compounds. DCMS has also been used as a ligand in the preparation of metal complexes.
Mecanismo De Acción
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative that inhibits the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide inhibits this reaction by binding to the active site of carbonic anhydrase, thereby preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has also been shown to inhibit the activity of carbonic anhydrase in the eyes, which can lead to a decrease in intraocular pressure. In addition, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in lab experiments is that it is a relatively inexpensive reagent. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is also readily available from commercial suppliers. However, one limitation of using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is that it is a toxic compound and must be handled with care. In addition, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide can be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
There are several future directions for the use of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in scientific research. One direction is the development of new metal complexes using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide as a ligand. These metal complexes could have applications in catalysis and in the development of new materials. Another direction is the use of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in the treatment of various diseases, such as cancer and glaucoma. Finally, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide could be used as a tool in the study of carbonic anhydrase and its role in various physiological processes.
Conclusion:
In conclusion, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has been widely used in scientific research. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been used as a reagent in the synthesis of various compounds and as a ligand in the preparation of metal complexes. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide inhibits the activity of carbonic anhydrase and has been shown to have various biochemical and physiological effects. While there are advantages to using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in lab experiments, care must be taken due to its toxic nature. There are several future directions for the use of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in scientific research, including the development of new metal complexes and the treatment of various diseases.
Métodos De Síntesis
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-chloro-2-methyl aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to produce 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds such as sulfonamides, sulfonate esters, and sulfonamidothioesters. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has also been used as a ligand in the preparation of metal complexes. These metal complexes have been used in catalysis and in the development of new materials.
Propiedades
IUPAC Name |
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-10(15)3-2-4-12(8)17-20(18,19)13-6-5-9(14)7-11(13)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMCQZYVQPNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














